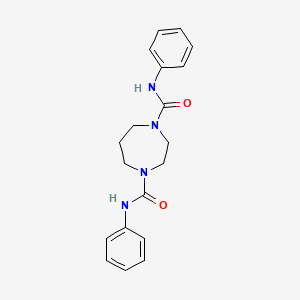
N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” is a chemical compound with the formula C19H22N4O2 . It is a derivative of 1,4-diazepine, which is a core element in the structure of benzodiazepines and thienodiazepines .
Molecular Structure Analysis
The molecular weight of “N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” is 338.41 . Unfortunately, specific details about its linear structure formula and InChI Key are not available .Aplicaciones Científicas De Investigación
Anticancer Applications
N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide derivatives have been explored for their potential in cancer treatment. For instance, novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have demonstrated promising anticancer activity. Specifically, a derivative, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showed significant activity with an IC50 value of 18 µM in a B-cell leukemic cell line, suggesting its potential as an anticancer agent (Teimoori et al., 2011).
Antimicrobial Applications
N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide derivatives have also been researched for antimicrobial properties. The synthesis of benzo-(5,6-e)-1,3-diphenyl-2-arylimino-(1,3)-diazepine-4,7-dione hydrochlorides, for instance, has shown potential for combating both gram-positive and gram-negative microorganisms (Kharate et al., 2012).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, diazepane derivatives, including those related to N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide, play a crucial role. They have been used in catalytic methods for carbene transformations, demonstrating their significance in developing new synthetic methods and understanding mechanistic aspects of catalytic processes (Doyle, 1987).
Structural Analysis and Drug Design
Structural analysis of diazepane derivatives has been crucial for understanding their pharmacological properties and designing new drugs. For example, the molecular structures of diphenylhydantoin and diazepam, drugs with diazepane structures, have been analyzed to understand their anticonvulsant activity, providing insights into potential receptor sites (Camerman & Camerman, 1970).
Crystal Structures and Docking Studies
Crystal structure analysis and docking studies of diazepane derivatives, like those related to N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide, have been carried out to explore their potential as drug molecules. These studies provide valuable insights into the molecular interactions and stability of these compounds, aiding in the development of new therapeutic agents (Velusamy et al., 2015).
Safety and Hazards
Safety precautions for handling “N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept in a well-ventilated area .
Propiedades
IUPAC Name |
1-N,4-N-diphenyl-1,4-diazepane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSCVPIVGWUSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

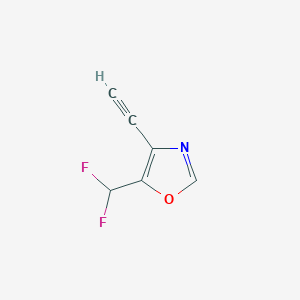

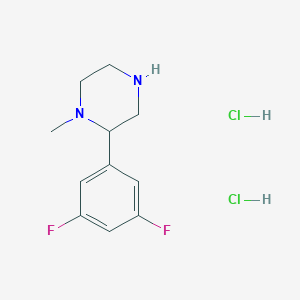
![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)
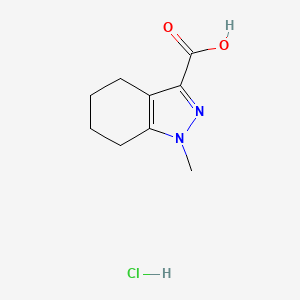
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)
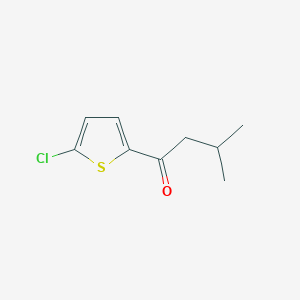

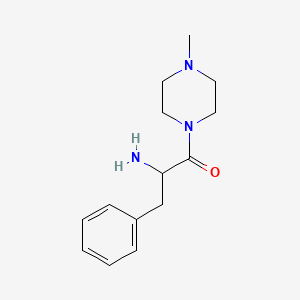
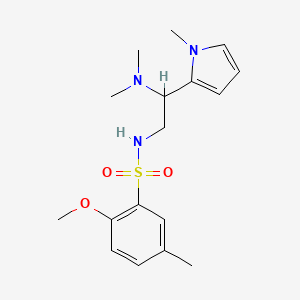
![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)